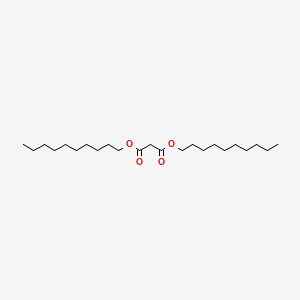

Propanedioic acid, didecyl ester

Description

Properties

CAS No. |

20602-34-0 |

|---|---|

Molecular Formula |

C23H44O4 |

Molecular Weight |

384.6 g/mol |

IUPAC Name |

didecyl propanedioate |

InChI |

InChI=1S/C23H44O4/c1-3-5-7-9-11-13-15-17-19-26-22(24)21-23(25)27-20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3 |

InChI Key |

BOOQKINTOVSZKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)CC(=O)OCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

Malonic acid reacts with two equivalents of decyl alcohol under acidic conditions, forming didecyl malonate and water. The reaction follows a nucleophilic acyl substitution mechanism:

$$

\text{HOOC-CH}2\text{-COOH} + 2 \text{C}{10}\text{H}{21}\text{OH} \xrightarrow{\text{H}^+} \text{C}{10}\text{H}{21}\text{OOC-CH}2\text{-COO}\text{C}{10}\text{H}{21} + 2 \text{H}_2\text{O}

$$

Water removal via azeotropic distillation (e.g., using toluene) shifts the equilibrium toward ester formation.

Industrial Protocol (Patent CN104072369A Adaptation)

- Materials : Malonic acid (1 mol), decyl alcohol (2.2 mol), concentrated H$$2$$SO$$4$$ (5 wt%), toluene.

- Procedure :

- Combine malonic acid, decyl alcohol, and H$$2$$SO$$4$$ in a reflux apparatus.

- Heat to 120–140°C with continuous toluene reflux to remove water.

- After 8–12 hours, neutralize the catalyst with NaHCO$$_3$$, wash with water, and distill under vacuum (0.1 mmHg, 180–200°C).

- Yield : 75–85%.

Transesterification of Dialkyl Malonates

Transesterification replaces shorter-chain esters (e.g., diethyl malonate) with decyl groups using excess decyl alcohol and a catalytic base or acid.

Base-Catalyzed Transesterification

Sodium ethoxide (NaOEt) deprotonates the alcohol, generating a nucleophilic alkoxide that attacks the ester carbonyl:

$$

\text{CH}2(\text{COOEt})2 + 2 \text{C}{10}\text{H}{21}\text{OH} \xrightarrow{\text{NaOEt}} \text{CH}2(\text{COO}\text{C}{10}\text{H}{21})2 + 2 \text{EtOH}

$$

Conditions :

Acid-Catalyzed Transesterification

Titanium(IV) isopropoxide or sulfuric acid accelerates the reaction via electrophilic activation:

Alkylation of Malonic Acid Salts

This method involves converting malonic acid to its disodium salt, followed by alkylation with decyl halides.

Reaction Steps

- Salt Formation :

$$

\text{HOOC-CH}2\text{-COOH} + 2 \text{NaOH} \rightarrow \text{NaOOC-CH}2\text{-COONa} + 2 \text{H}_2\text{O}

$$ - Alkylation :

$$

\text{NaOOC-CH}2\text{-COONa} + 2 \text{C}{10}\text{H}{21}\text{Br} \rightarrow \text{C}{10}\text{H}{21}\text{OOC-CH}2\text{-COO}\text{C}{10}\text{H}{21} + 2 \text{NaBr}

$$

Conditions :

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Temperature: 80–100°C, 12–24 hours

- Yield: 60–70%.

Catalytic Carbonylation

Advanced methods employ carbon monoxide (CO) and palladium catalysts to synthesize malonate esters directly from haloacetates.

Protocol (Patent CN1237572A Adaptation)

- Reactants : Ethyl chloroacetate, CO, decyl alcohol

- Catalyst : Dicobalt octacarbonyl (Co$$2$$(CO)$$8$$)

- Conditions :

Comparative Analysis of Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Fischer Esterification | H$$2$$SO$$4$$ | 120–140 | 75–85 | Simple setup | High energy input, slow kinetics |

| Transesterification | NaOEt | 150–160 | 80–90 | High purity | Requires anhydrous conditions |

| Alkylation of Salts | None | 80–100 | 60–70 | Avoids strong acids | Low yield, long reaction time |

| Carbonylation | Co$$2$$(CO)$$8$$ | 100–120 | 70–75 | One-pot synthesis | High-pressure equipment required |

Industrial-Scale Optimization

Purity Enhancement

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, didecyl ester, undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to propanedioic acid and decanol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Hydrolysis: Propanedioic acid and decanol.

Transesterification: New esters and alcohols depending on the reacting alcohol.

Reduction: Decanol and propanediol.

Scientific Research Applications

Propanedioic acid, didecyl ester, has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

Biology: Studied for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.

Medicine: Investigated for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.

Industry: Utilized in the production of plasticizers, lubricants, and surfactants

Mechanism of Action

The mechanism of action of propanedioic acid, didecyl ester, primarily involves its hydrolysis to release propanedioic acid and decanol. The ester bond is cleaved by the action of esterases or under acidic or basic conditions, leading to the formation of the corresponding acid and alcohol. This hydrolysis process is crucial for its function as a prodrug or in drug delivery systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Propanedioic acid esters vary in physical-chemical properties and applications based on alkyl chain length. Below is a detailed comparison:

Table 1: Comparison of Propanedioic Acid Esters

*Estimated based on structural analogs.

Key Findings:

Molecular Weight & Hydrophobicity: Longer alkyl chains (e.g., didecyl) increase molecular weight and hydrophobicity, reducing water solubility and volatility. This enhances suitability for non-polar applications like surfactants or polymer additives .

Environmental Impact : Shorter-chain esters (e.g., dimethyl, diethyl) are more volatile and may degrade faster, while longer-chain esters (e.g., dihexyl, didecyl) likely persist in environments due to lipophilicity .

Research Findings on Analogous Esters

- Vaping Emissions: Diethyl and diisopropyl esters of propanedioic acid generate ethanol, ethyl acetate, and acetaldehyde upon thermal decomposition, suggesting similar esters may release volatile byproducts under high heat .

- Metabolic Roles : Propanedioic acid esters (unspecified) are implicated in metabolic stress responses in marine algae, with increased levels under fragmentation stress .

- Polymer Chemistry : Didecyl esters of sulfophthalic acid act as multifunctional dopants in conductive polymers, improving solubility and structural order .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.